

## CAS number 35296-14-1 characterization

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### Compound of Interest

Compound Name: *8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one*

Cat. No.: *B1321450*

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## Introduction and Molecular Identity

N-(1-oxohexadecyl)-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, where the amino group is acylated with palmitic acid, a common saturated fatty acid.[3] This structural modification imparts an amphiphilic character, with a hydrophilic glutamic acid headgroup and a lipophilic 16-carbon acyl chain.[3] This dual nature governs its physicochemical properties, such as its surfactant capabilities and its increased solubility in lipid environments compared to its parent amino acid.[3]

While primarily used in the cosmetics industry as a skin-conditioning and cleansing agent, its structural class, the N-acyl amino acids, is of significant interest in drug development.[4] Some NAAAs exhibit neuroprotective effects and interact with the endocannabinoidome, a complex lipid signaling system.[2][5] Therefore, a thorough characterization of this molecule is essential for exploring its full therapeutic potential.

Note on CAS Number: The user specified CAS number 35296-14-1. However, authoritative chemical databases such as PubChem, MedChemExpress, and others consistently identify N-Palmitoyl-L-glutamic acid with CAS Number 38079-66-2.[3][4] This guide will proceed with the characterization of the compound widely recognized as N-Palmitoyl-L-glutamic acid under CAS 38079-66-2.

## Physicochemical and Spectroscopic Properties

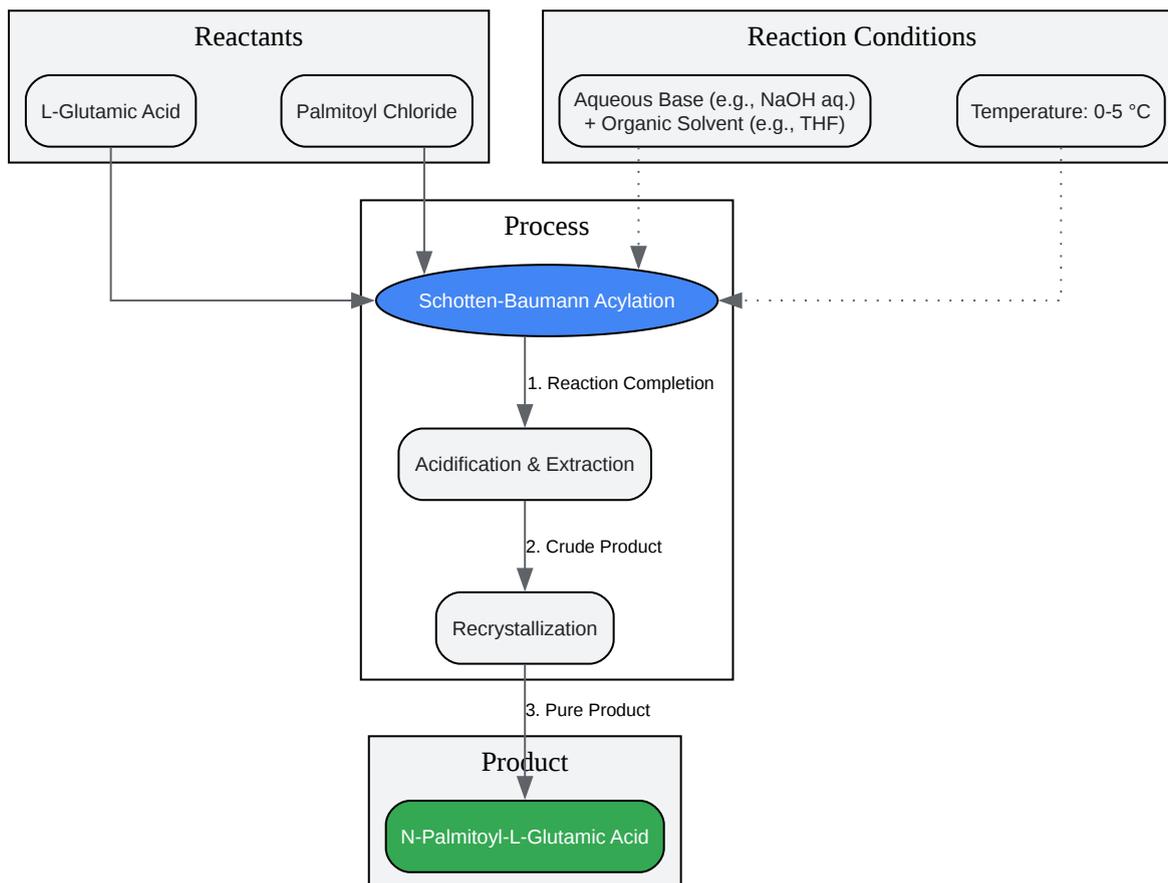
A precise understanding of the molecule's properties is fundamental for any experimental design, from selecting appropriate solvent systems to interpreting analytical data.

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>39</sub> NO <sub>5</sub>	[4]
Molecular Weight	385.54 g/mol	[4]
Exact Mass	385.28282334 Da	[4]
Appearance	White to off-white solid	[3][6]
Predicted Boiling Point	581.1 ± 40.0 °C	[6]
Predicted Density	1.039 ± 0.06 g/cm <sup>3</sup>	[6]
Predicted pKa	3.46 ± 0.10	[6]
Predicted LogP	5.74	[7]
Solubility	DMSO: 125 mg/mL (324.22 mM)	[6]
Storage Conditions	-20°C	[6][7]

## Synthesis Pathway and Protocol

The synthesis of N-acyl amino acids like Palmitoyl-L-glutamic acid is commonly achieved via N-acylation of the parent amino acid. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an acyl chloride with the amino acid under basic conditions.[8]

## Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis of N-Palmitoyl-L-Glutamic Acid.

## Step-by-Step Synthesis Protocol (Schotten-Baumann Method)

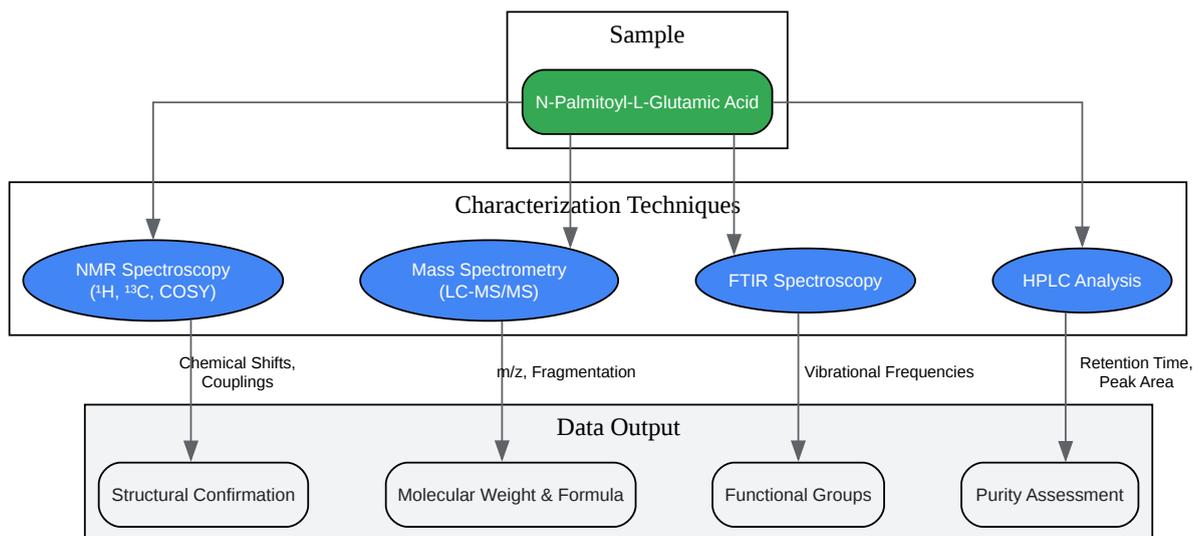
This protocol is a representative procedure adapted from standard organic synthesis methodologies for N-acylation.

- **Dissolution of Amino Acid:** Dissolve L-glutamic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) at 0-5 °C with vigorous stirring. The base deprotonates both the carboxylic acid and the amino groups, rendering the latter a more potent nucleophile.
- **Preparation of Acyl Chloride:** In a separate flask, dissolve palmitoyl chloride (1.1 eq) in a water-miscible organic solvent like tetrahydrofuran (THF).
- **Acylation Reaction:** Add the palmitoyl chloride solution dropwise to the L-glutamic acid solution while maintaining the temperature at 0-5 °C. The low temperature is crucial to control the exothermicity of the reaction and minimize hydrolysis of the acyl chloride.
- **Reaction Monitoring:** Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-glutamic acid is consumed.
- **Acidification (Workup):** Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using concentrated HCl. This step protonates the carboxylate groups, causing the N-acylated product to precipitate out of the aqueous solution.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(1-oxohexadecyl)-L-glutamic acid.

## Analytical Characterization

A multi-technique approach is required for the unambiguous structural elucidation and purity assessment of the synthesized compound.

## Diagram of Analytical Workflow



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Caption: Integrated workflow for the analytical characterization of the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[9]

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). DMSO- $d_6$  is often suitable due to the presence of exchangeable amide and carboxylic acid protons.[6]
- **Acquisition:** Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- **Data Analysis & Expected Signals:**

- $^1\text{H}$  NMR:
  - Alkyl Chain: A large multiplet signal around 1.25 ppm ( $-(\text{CH}_2)_{12}-$ ), a triplet around 0.88 ppm (terminal  $-\text{CH}_3$ ), and multiplets around 1.5-2.2 ppm ( $-\text{CH}_2-$  adjacent to carbonyl and amide).
  - Glutamic Acid Moiety: A multiplet for the  $\alpha$ -CH proton (around 4.2-4.5 ppm), and multiplets for the  $\beta$ - $\text{CH}_2$  and  $\gamma$ - $\text{CH}_2$  protons (around 1.8-2.4 ppm).
  - Amide & Carboxyl Protons: A doublet for the N-H proton (amide bond) around 8.0-8.5 ppm (in  $\text{DMSO-}d_6$ ) and broad signals for the two  $-\text{COOH}$  protons.
- $^{13}\text{C}$  NMR:
  - Carbonyls: Signals for the three  $\text{C}=\text{O}$  groups (amide and two carboxylic acids) in the range of 170-175 ppm.
  - Alkyl Chain: A series of signals between  $\sim 14$ -40 ppm.
  - Glutamic Acid Moiety: Signals for the  $\alpha$ -CH,  $\beta$ - $\text{CH}_2$ , and  $\gamma$ - $\text{CH}_2$  carbons between  $\sim 25$ -55 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a molecule.<sup>[10]</sup> High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for analyzing N-acyl amino acids in complex matrices.<sup>[1]</sup>

Protocol:

- Sample Preparation: Prepare a dilute solution (e.g., 1-10  $\mu\text{g/mL}$ ) of the sample in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Acquisition: Acquire data in both positive and negative ion modes.

- Positive Mode  $[M+H]^+$ : Expected  $m/z \approx 386.2901$
- Negative Mode  $[M-H]^-$ : Expected  $m/z \approx 384.2755$
- Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key expected fragmentations include the neutral loss of water ( $H_2O$ ) and cleavage of the amide bond, which would yield fragments corresponding to the palmitoyl cation and the glutamic acid backbone.[\[10\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan in the range of  $4000-400\text{ cm}^{-1}$ .
- Expected Characteristic Peaks:
  - $\sim 3300\text{ cm}^{-1}$ : N-H stretching (amide).
  - $\sim 2850-2950\text{ cm}^{-1}$ : C-H stretching (alkyl chain).
  - $\sim 1700-1740\text{ cm}^{-1}$ : C=O stretching (carboxylic acid).
  - $\sim 1640-1680\text{ cm}^{-1}$ : C=O stretching (Amide I band).
  - $\sim 1540\text{ cm}^{-1}$ : N-H bending (Amide II band).

## Biological Context and Potential Applications

N-acyl amino acids are increasingly recognized as a family of bioactive lipids.[\[2\]\[11\]](#) While research on Palmitoyl-L-glutamic acid specifically is still emerging, its structural class suggests several areas of interest for drug development professionals.

- **Neuroprotection:** Some sources claim Palmitoyl-L-glutamic acid has neuroprotective effects, a property seen in other N-acyl amides like palmitoylethanolamide (PEA).[5] The mechanism may involve modulation of inflammatory pathways or interaction with peroxisome proliferator-activated receptors (PPARs).
- **Drug Delivery:** The amphiphilic nature of this molecule makes it a candidate for use in novel drug delivery systems.[3] It can self-assemble into micelles or liposomes, potentially encapsulating and improving the solubility and bioavailability of hydrophobic drug molecules. Its origin from natural building blocks (fatty acid and amino acid) suggests good biocompatibility and biodegradability.[3][12]
- **Signaling Pathways:** As an NAAA, it may be metabolized by enzymes like fatty acid amide hydrolase (FAAH), which is a key enzyme in the endocannabinoid system.[2] Its synthesis and degradation could be part of a larger signaling network that influences cellular processes.[2][11]

Further research is required to elucidate the specific molecular targets and mechanisms of action of N-(1-oxohexadecyl)-L-glutamic acid to fully understand its therapeutic potential.

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